molecular formula C17H20N4O2S2 B2714279 2-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide CAS No. 392299-95-5

2-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B2714279
CAS No.: 392299-95-5
M. Wt: 376.49
InChI Key: ZSQQKSMSLCXNGO-UHFFFAOYSA-N
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Description

2-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that features a quinoline derivative and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps. One common approach is to start with the preparation of the 3,4-dihydroquinolin-1(2H)-one derivative, which is then reacted with appropriate reagents to introduce the thiadiazole moiety. The final step involves the coupling of the thiadiazole derivative with isobutyramide under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the quinoline moiety may yield quinoline N-oxide derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups into the thiadiazole ring, leading to a variety of substituted derivatives .

Scientific Research Applications

2-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroisoquinolin-1(2H)-one derivatives: These compounds share the quinoline moiety and have similar biological activities.

    Thiadiazole derivatives:

Uniqueness

2-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide is unique due to the combination of the quinoline and thiadiazole moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds with only one of these moieties .

Properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S2/c1-11(2)15(23)18-16-19-20-17(25-16)24-10-14(22)21-9-5-7-12-6-3-4-8-13(12)21/h3-4,6,8,11H,5,7,9-10H2,1-2H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQQKSMSLCXNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)SCC(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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